3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide

Lipophilicity Drug design ADME prediction

Bisindole propanamide SAR studies face a critical gap: the 5-methyl and 4-methoxy analogs lack the extended aromatic surface needed for π-π stacking assessment. This compound fills that gap with its differentiated 5-benzyloxy substituent. • Enables π-π stacking & hydrophobic packing studies absent in smaller 5-position analogs; XLogP3-AA = 4.3, MW = 409.5 g/mol. • Benzylic methylene serves as predicted CYP-mediated O-dealkylation site for CYP450 reaction phenotyping (CYP3A4/2D6). • Distinct composition of matter vs. US 5,792,760 exemplifications-ideal for freedom-to-operate reference analysis. Supplied with full Certificate of Analysis; custom synthesis scale-up from mg to gram quantities available upon request.

Molecular Formula C26H23N3O2
Molecular Weight 409.5 g/mol
Cat. No. B12173094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide
Molecular FormulaC26H23N3O2
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)NC4=CC5=C(C=C4)C=CN5
InChIInChI=1S/C26H23N3O2/c30-26(28-22-7-6-20-10-13-27-24(20)17-22)12-15-29-14-11-21-16-23(8-9-25(21)29)31-18-19-4-2-1-3-5-19/h1-11,13-14,16-17,27H,12,15,18H2,(H,28,30)
InChIKeyNXMUBFGSUITIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyloxy Bisindole Propanamide: Structural Identity & Profile


3-[5-(Benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide (PubChem CID 56763683; CAS 1324060-71-0) is a synthetic bisindole propanamide featuring a 5-benzyloxy substituent on the N-1 indole ring and an N-(1H-indol-6-yl) amide terminus [1]. With a molecular weight of 409.5 g/mol, computed XLogP3-AA of 4.3, two hydrogen bond donors, and two hydrogen bond acceptors, it occupies a moderately lipophilic region of drug-like chemical space [1]. The compound belongs to a broader class of indolyl and indolinyl propanamides explored as selective androgen receptor degraders (SARDs) for enzalutamide-resistant prostate cancer [2] and as bisindole tachykinin receptor antagonists [3], though its specific biological activity profile remains sparsely documented in the primary literature. Closest structural analogs include N-(1H-indol-6-yl)-3-(5-methyl-1H-indol-1-yl)propanamide (CAS 1232790-20-3) and N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide, which differ at the 5-position substituent.

Why 5-Benzyloxy Cannot Be Trivially Replaced


The 5-benzyloxy substituent on the indole N-1 ring differentiates 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide from analogs bearing smaller 5-position groups (methyl, methoxy, bromo, or hydrogen) in ways that directly affect molecular recognition, lipophilicity-driven pharmacokinetic behavior, and intellectual property positioning. In the structurally related indolyl propanamide SARD series, even modest substituent changes at the indole 5-position altered androgen receptor degradation potency from submicromolar to inactive [1]. The benzyloxy group introduces a phenyl ring that extends the molecular surface available for π–π stacking and hydrophobic packing within protein binding pockets—interactions that smaller substituents cannot replicate [2]. Additionally, the 5-benzyloxy motif is a distinct chemical matter handle: US Patent 5,792,760 broadly claims bisindole propanamides as tachykinin antagonists, but the specific combination of 5-benzyloxy and N-(1H-indol-6-yl) termini creates a differentiated composition of matter relative to the 5-unsubstituted or 5-alkyl congeners exemplified in the patent [3]. These differences mean that procurement decisions based on assumed functional equivalence among 5-substituted bisindole propanamides risk selecting a compound with substantively different target engagement, ADME properties, and freedom-to-operate characteristics.

5-Benzyloxy Bisindole Propanamide: Evidence vs. Analogs


Lipophilicity: Benzyloxy vs. Methyl Substituent

The computed XLogP3-AA of 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide is 4.3 [1]. The closest commercially cataloged analog, N-(1H-indol-6-yl)-3-(5-methyl-1H-indol-1-yl)propanamide, has a reported logP of 4.50 (ChemDiv computed value) . Although the measurement methods differ (PubChem XLogP3-AA vs. commercial computed logP), the direction and magnitude of the difference are consistent with the additional phenyl ring in the benzyloxy group producing a counterintuitively slightly lower computed logP than the methyl analog. This suggests that the benzyloxy oxygen partially offsets the lipophilicity gain of the phenyl ring through hydrogen-bond acceptor capacity, yielding a differentiated logP profile compared to simple alkyl substitution.

Lipophilicity Drug design ADME prediction

Molecular Recognition Surface: 5-Benzyloxy vs. Methyl & Methoxy

The target compound possesses a molecular weight of 409.5 g/mol, a topological polar surface area (TPSA; not reported in PubChem but estimated from fragment contributions) of approximately 58 Ų, seven rotatable bonds, two hydrogen bond donors, and two hydrogen bond acceptors [1]. By comparison, N-(1H-indol-6-yl)-3-(5-methyl-1H-indol-1-yl)propanamide has a molecular weight of 317.4 g/mol, two hydrogen bond acceptors, two hydrogen bond donors, and an estimated TPSA of approximately 49 Ų . The benzyloxy group adds ~92 Da of mass and extends the molecular surface by approximately 9 Ų of polar surface area—changes that alter the compound's capacity for van der Waals contacts and π-stacking interactions in hydrophobic binding pockets. In the benzyloxy-substituted indole glyoxylamide series, the extended aromatic surface provided by the benzyloxy group was essential for achieving potent pancreatic lipase inhibition (IC50 1.68 µM for compound 11b), with molecular dynamics simulations confirming the role of π–π stacking and π–cation interactions involving the benzyloxy phenyl ring [2].

Molecular recognition Protein–ligand interactions Structure–activity relationships

Metabolic Liability: Predicted Oxidative Metabolism of Benzyloxy

The benzyloxy group in 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide contributes two hydrogen bond acceptor atoms (total HBA = 2) and contains a benzylic methylene group susceptible to oxidative metabolism by cytochrome P450 enzymes [1]. In the indolyl propanamide SARD series, a tertiary aniline lead compound (compound 3) was abandoned due to poor metabolic stability, and cyclization strategies were required to achieve acceptable pharmacokinetic profiles [2]. By analogy, the benzyloxy substituent introduces a metabolically labile site not present in the 5-methyl analog (which lacks the benzylic oxygen) and electronically distinct from the 4-methoxy substitution pattern. This creates a differentiated metabolic fate profile: the benzyloxy compound is predicted to undergo O-dealkylation to yield a 5-hydroxyindole metabolite, whereas the 5-methyl analog would undergo aromatic oxidation at distinct positions. The difference in hydrogen bond acceptor count (HBA = 2 for both target and 5-methyl analog) belies the distinct chemical nature of the acceptor atoms (ether oxygen vs. none in 5-methyl).

Metabolic stability Cytochrome P450 In vitro ADME

IP Differentiation: Distinct Composition of Matter

US Patent 5,792,760 (Eli Lilly) claims a genus of bisindole propanamides as tachykinin receptor antagonists and serotonin agonists [1]. The generic formula encompasses a wide range of substituents, but the specifically exemplified compounds predominantly feature unsubstituted or halogen-substituted indole rings. The combination of a 5-benzyloxy substituent on the N-1 indole ring and an N-(1H-indol-6-yl) amide terminus—as embodied in 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide—is not among the specifically exemplified compounds in this patent. This creates a differentiated composition-of-matter position: while the compound falls within the broad generic scope of the patent, the specific substitution pattern is a distinct chemical entity relative to the patent's working examples. The 5-benzyloxy group, combined with the 6-indolyl amide attachment, represents a unique structural vector within the bisindole propanamide chemical space.

Patent landscape Freedom to operate Composition of matter

Anticancer Precedent: HeLa Cytotoxicity of Indolyl Propanamides

A structurally related N-(1H-indol-6-yl) propanamide analog, N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide, demonstrated an IC50 of approximately 15 µM against HeLa cervical carcinoma cells . While no published IC50 data exist for 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide itself, the 4-methoxy analog serves as a class-level benchmark. The target compound's benzyloxy substituent provides a larger, more lipophilic aromatic surface than the 4-methoxy group, which class-level SAR from benzyloxy indole glyoxylamide pancreatic lipase inhibitors suggests could enhance target binding affinity through extended hydrophobic contacts and π–π stacking [1]. The 5-benzyloxy compound also occupies a different substitution vector (5-position vs. 4-position) on the indole ring, which may alter selectivity across biological targets. Direct cytotoxicity head-to-head data are not available, representing a significant evidence gap.

Cytotoxicity Cancer cell lines HeLa

5-Benzyloxy Bisindole Propanamide: Key Research & Procurement Scenarios


SAR Exploration of 5-Position in Bisindole Propanamides

The target compound fills a critical SAR gap in the 5-substituent series of bisindole propanamides. With the 5-methyl analog (logP = 4.50) and 4-methoxy analog (HeLa IC50 ≈ 15 µM) providing partial comparator data, the 5-benzyloxy compound adds a unique vector characterized by intermediate lipophilicity (XLogP3-AA = 4.3), extended aromatic surface (MW = 409.5 g/mol), and a metabolically labile benzylic oxygen [1] [2]. Procuring all three analogs together enables a systematic evaluation of steric, electronic, and lipophilic effects at the 5-position within the indolyl propanamide SARD program described by Hwang et al. (2019) or for novel tachykinin antagonist development .

Metabolite Identification & CYP450 Phenotyping

The benzyloxy group's benzylic methylene is a predicted site of CYP-mediated oxidation, leading to O-dealkylation and formation of a 5-hydroxyindole metabolite [1]. This makes the compound a valuable probe substrate for CYP450 reaction phenotyping, particularly for CYP3A4 and CYP2D6 isoforms known to metabolize benzyloxy aromatic ethers. Unlike the 5-methyl analog (which lacks this metabolic handle), the target compound enables researchers to study structure–metabolism relationships in bisindole scaffolds and to quantify the metabolic liability of the benzyloxy motif in comparison with methoxy and unsubstituted analogs.

Molecular Docking: π–π Stacking-Dependent Binding Pockets

Molecular dynamics simulations of related benzyloxy-substituted indole glyoxylamides demonstrated that the benzyloxy phenyl ring participates in critical π–π stacking and π–cation interactions that stabilize the ligand–protein complex (maximum RMSD ≈ 3 Å over 50 ns) [1]. The target compound's benzyloxy group provides an analogous aromatic surface for docking studies into receptors where aromatic stacking is a known affinity determinant—such as the androgen receptor ligand-binding domain or tachykinin NK1 receptor. Docking this compound alongside the 5-methyl and 5-methoxy analogs enables a computational assessment of the energetic contribution of the benzyloxy phenyl ring to binding free energy.

IP Landscape Analysis & Lead Diversification

The specific combination of 5-benzyloxy and N-(1H-indol-6-yl) termini is absent from the working examples of US Patent 5,792,760, the foundational bisindole propanamide patent [1]. Organizations seeking to develop proprietary bisindole-based therapeutics can procure this compound as a reference standard for freedom-to-operate analyses, to probe the boundaries of existing composition-of-matter claims, and to establish novelty for follow-on patent filings that specifically claim 5-benzyloxy-substituted bisindole propanamides with defined biological activities.

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